molecular formula C20H20BrN3O2S B2970597 1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 840462-13-7

1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2970597
CAS No.: 840462-13-7
M. Wt: 446.36
InChI Key: DCJREUJXFBEADT-UHFFFAOYSA-N
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Description

This compound belongs to the spiro heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon. Key structural features include:

  • 2-(Thiophen-2-yl) group: Introduces aromatic π-system interactions and sulfur-based electronic effects .
  • 1'-Ethanone substituent: Provides a ketone moiety for hydrogen bonding or derivatization .

The spiro architecture confers conformational rigidity, influencing binding specificity and metabolic stability. Its molecular weight (calculated as ~437.3 g/mol based on analogs) suggests moderate lipophilicity, suitable for central nervous system (CNS) penetration if optimized .

Properties

IUPAC Name

1-(9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-13(25)23-8-6-20(7-9-23)24-17(12-16(22-24)19-3-2-10-27-19)15-11-14(21)4-5-18(15)26-20/h2-5,10-11,17H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJREUJXFBEADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique spiro structure that includes a bromine atom and a thiophene moiety. The molecular formula is C24H24BrN3OC_{24}H_{24}BrN_3O with a molecular weight of approximately 490.4 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activities.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of the benzoxazepine family, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed cytotoxic effects on solid tumor cell lines with varying potency depending on the specific cancer type. In vitro assays indicated that it inhibited cell proliferation effectively in certain conditions .
  • Mechanism of Action : The proposed mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression. The compound's interaction with these cytokines suggests a dual role in both anti-inflammatory and anticancer pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Release : Studies indicated that treatment with the compound resulted in a significant reduction in the release of pro-inflammatory cytokines from activated immune cells. This suggests that it may serve as an effective anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

  • Bacterial Inhibition : While some derivatives exhibited limited antimicrobial activity, specific compounds within the series showed significant effectiveness against certain bacterial pathogens. This highlights the potential for developing new antimicrobial agents derived from this chemical scaffold .

Case Studies and Research Findings

Several key studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study evaluated a series of benzoxazepine derivatives for their anticancer properties. Results indicated that some compounds led to apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory capabilities of thiophene-containing compounds. It was found that these compounds could significantly reduce inflammation in animal models by inhibiting specific signaling pathways involved in inflammatory responses .
  • Antimicrobial Evaluation : Research assessing the antimicrobial activity highlighted that while many derivatives showed limited effectiveness, specific structural modifications enhanced their activity against resistant bacterial strains .

Summary Table of Biological Activities

Activity Type Effectiveness Mechanism/Notes
AntiproliferativeSignificant against solid tumorsModulates IL-6 and TNF-α release; induces apoptosis
Anti-inflammatoryEffectiveReduces pro-inflammatory cytokine release
AntimicrobialLimited but notableEffective against certain bacterial strains; structure-dependent

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[...]piperidin]-1'-yl)ethanone 9-Br, 2-thiophen-2-yl, 1'-COCH3 ~437.3 N/A (Target compound) -
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[...] 9-Br, 5-(4-F-C6H4), 2-(4-Me-C6H4) 436.06 Improved lipophilicity; potential CNS activity
9-Chloro-2-(thiophen-2-yl)-1'-propyl-spiro[...]piperidine 9-Cl, 2-thiophen-2-yl, 1'-CH2CH2CH3 385.9 Reduced steric hindrance; lower MW
Ethyl 9-bromo-2-(thiophen-2-yl)-spiro[...]piperidine-1'-carboxylate 9-Br, 2-thiophen-2-yl, 1'-COOEt ~451.3 Ester group enhances metabolic lability
5-(3-Nitrophenyl)-9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...] 9-Br, 5-(3-NO2-C6H4), 2-(4-OMe-C6H4) ~468.4 Nitro group increases electrophilicity

Key Observations

  • Chloro analogs (e.g., ) exhibit lower molecular weights but reduced electronic effects compared to bromine.
  • Aromatic Substituents :
    • Thiophen-2-yl (vs. phenyl or furan) enhances π-π stacking and sulfur-mediated interactions .
    • Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce solubility.
  • Piperidine Modifications: Ethanone (COCH3) at the 1'-position balances hydrogen bonding and steric bulk, contrasting with esters (e.g., ethyl carboxylate in ) or alkyl chains (e.g., propyl in ), which alter pharmacokinetics.

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